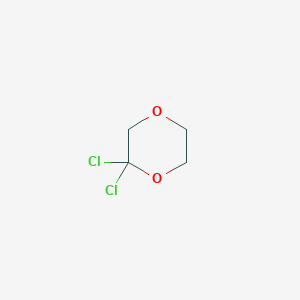

2,2-Dichloro-1,4-dioxane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

57253-41-5 |

|---|---|

Molecular Formula |

C4H6Cl2O2 |

Molecular Weight |

156.99 g/mol |

IUPAC Name |

2,2-dichloro-1,4-dioxane |

InChI |

InChI=1S/C4H6Cl2O2/c5-4(6)3-7-1-2-8-4/h1-3H2 |

InChI Key |

PRAJOOPKIIUZRM-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(CO1)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Studies of Dichloro 1,4 Dioxanes

Synthetic Routes to Dichloro-1,4-dioxane Isomers

The generation of dichloro-1,4-dioxane isomers is primarily achieved through the direct chlorination of 1,4-dioxane (B91453), though alternative pathways for creating the core dioxane structure exist.

Chlorination Reactions of 1,4-Dioxane

The direct chlorination of 1,4-dioxane is a well-documented method for producing dichlorinated derivatives. This process typically yields trans-2,3-dichloro-1,4-dioxane (B1587903). In a common laboratory procedure, a stream of chlorine gas is passed through anhydrous 1,4-dioxane heated to approximately 90°C, with iodine acting as a catalyst. sciencemadness.org The reaction's progress is often monitored by NMR spectroscopy until a high conversion of the starting material is achieved. sciencemadness.org

The proposed mechanism for this reaction involves an initial alpha-halogenation of the ether, which can proceed through either a radical or an electrophilic pathway. The resulting 2-chloro-1,4-dioxane intermediate can then undergo an E1 elimination, facilitated by the stability of the resulting oxocarbenium ion, to form 2,3-dihydro-1,4-dioxin. This electron-rich alkene is then readily chlorinated via electrophilic addition of Cl2, proceeding through a halonium ion intermediate to yield the trans-2,3-dichloro-1,4-dioxane product. sciencemadness.org The formation of the geminal 2,2-dichloro isomer via this specific route is not prominently described, indicating that the vicinal dichlorination is the favored pathway under these conditions.

Table 1: Synthesis of trans-2,3-Dichloro-1,4-dioxane via Direct Chlorination

| Reactants | Catalyst | Temperature | Reaction Time | Product |

|---|

Data sourced from ScienceMadness Discussion Board. sciencemadness.org

Alternative Synthetic Approaches for Dichloro-1,4-Dioxanes

While direct chlorination is the most straightforward route, other methods for synthesizing the 1,4-dioxane ring can be adapted for substituted derivatives. General synthesis of the 1,4-dioxane structure includes the acid-catalyzed dehydration and ring closure of diethylene glycol or the dimerization of ethylene oxide. nih.govmdpi.com Another approach involves the intramolecular cyclization of precursors like 2-chloroethoxyethanol in the presence of a base. google.com

Specifically for a 2,2-dichloro derivative, a hypothetical route could involve the chlorination of a ketone precursor, such as 1,4-dioxan-2-one. While the synthesis of 1,4-dioxan-2-one from various starting materials like 1,3-dioxolane is known, its subsequent conversion to 2,2-dichloro-1,4-dioxane is not extensively detailed in the surveyed literature.

Transformations of Dichloro-1,4-dioxanes into Advanced Derivatives

Dichloro-1,4-dioxanes, particularly the 2,3-dichloro isomer, serve as valuable precursors for a range of more complex heterocyclic compounds. Their reactivity is centered around the two chlorine atoms, which can act as leaving groups in both elimination and substitution reactions.

Formation of Substituted 1,4-Dioxenes and Dihydro-1,4-dioxins from Dichloro-1,4-dioxanes

The synthesis of 1,4-dioxins and their partially saturated derivatives often proceeds through the elimination of halogens or hydrogen halides from polyhalogenated 1,4-dioxanes. These reactions leverage the chlorine atoms as effective leaving groups to introduce unsaturation into the dioxane ring.

For instance, 2,3-dihydro-1,4-dioxin (commonly known as 1,4-dioxene) can be prepared from 2,3-dichloro-1,4-dioxane. One reported pathway involves the reductive dehalogenation using magnesium and iodine. While the direct dehydrochlorination of this compound to form a dioxene is not explicitly detailed, such a reaction would be expected to yield a 2-chloro-2,3-dihydro-1,4-dioxin. The general principle involves treating a dihalo-1,4-dioxane with a base or a reducing agent to facilitate the elimination reaction.

Synthesis of Novel Ether and Acetyl Derivatives

The chlorine atoms on the dioxane ring are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, including ethers and esters. The reaction of trans-2,3-dichloro-1,4-dioxane with alcohols provides a clear pathway to ether derivatives. For example, treatment with tert-butyl alcohol in the presence of a base leads to the formation of 2,3-di-tert-butoxy-1,4-dioxane.

For the geminal this compound, such substitution reactions are also plausible. However, the reactivity of a gem-dihalo ether could differ. Reaction with one equivalent of an alcohol might yield a 2-alkoxy-2-chloro-1,4-dioxane, while reaction with two equivalents could lead to a ketal, 2,2-dialkoxy-1,4-dioxane. Alternatively, hydrolysis (reaction with water) of a gem-dichloro ether typically yields a ketone, which in this case would be 1,4-dioxan-2-one.

Exploration of Dichloro-1,4-dioxane as a Key Intermediate in Organic Synthesis

The synthetic utility of dichloro-1,4-dioxanes is highlighted by their use as stable equivalents of reactive small molecules. A prominent example is the use of 2,3-dichloro-1,4-dioxane as a synthetic equivalent of glyoxal (OCHCHO). Glyoxal itself is a small, highly reactive dialdehyde. sciencemadness.orgresearchgate.net The 2,3-dichloro-1,4-dioxane provides a more stable and easily handled precursor that can generate the glyoxal moiety in situ or react directly with nucleophiles.

This reactivity is demonstrated in its reaction with mercaptans. For example, treating 2,3-dichloro-1,4-dioxane with 1,2-ethanedithiol or benzylmercaptan leads to the formation of the corresponding glyoxal mercaptals. This transformation underscores the role of the dichlorodioxane as a key intermediate, effectively acting as an electrophilic C2-building block for the synthesis of more complex heterocyclic systems.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,4-Dioxane |

| trans-2,3-Dichloro-1,4-dioxane |

| Chlorine |

| Iodine |

| 2-Chloro-1,4-dioxane |

| 2,3-Dihydro-1,4-dioxin (1,4-Dioxene) |

| Diethylene glycol |

| Ethylene oxide |

| 2-Chloroethoxyethanol |

| 1,4-Dioxan-2-one |

| Magnesium |

| 2-Chloro-2,3-dihydro-1,4-dioxin |

| tert-Butyl alcohol |

| 2,3-Di-tert-butoxy-1,4-dioxane |

| 2-Alkoxy-2-chloro-1,4-dioxane |

| 2,2-Dialkoxy-1,4-dioxane |

| Glyoxal |

| 1,2-Ethanedithiol |

Structural and Conformational Investigations of Dichloro 1,4 Dioxane Isomers

Crystallographic Analysis and Solid-State Structure Determination

Crystallographic techniques, primarily single-crystal X-ray diffraction, are powerful tools for determining the precise three-dimensional arrangement of atoms in the solid state. These methods provide definitive evidence of molecular conformation and precise geometric parameters, which are crucial for understanding the underlying electronic effects.

While extensive crystallographic data exists for the trans-2,5- and cis-2,3- isomers due to their classic illustration of the anomeric effect, specific experimental crystal structure data for 2,2-dichloro-1,4-dioxane is less prevalent in readily available literature. However, the principles derived from its isomers provide a strong basis for understanding its expected conformation and geometry.

In the crystalline state, dichloro-1,4-dioxane isomers predominantly adopt a chair conformation, which is the most stable arrangement for the six-membered dioxane ring. researchgate.net The key findings from these structural analyses relate to the orientation of the chlorine substituents and the resulting impact on the ring's bond lengths and angles—a direct manifestation of the anomeric effect. wikipedia.orgrsc.org

For instance, in cis-2,3-dichloro-1,4-dioxane, one chlorine atom is forced into an axial position while the other is equatorial. X-ray data reveals that the axial C-Cl bond is significantly longer than the equatorial C-Cl bond. rsc.org Concurrently, the adjacent endocyclic C-O bond shortens. rsc.org This geometric distortion is a hallmark of the anomeric effect, attributed to a stabilizing hyperconjugative interaction. rsc.orgrsc.org The study of trans-2,5-dichloro-1,4-dioxane further supports this, showing a preference for a diaxial conformation of the chlorine atoms, which maximizes anomeric stabilization. rsc.org

The table below summarizes representative bond length changes observed in cis-2,3-dichloro-1,4-dioxane, illustrating the structural consequences of the anomeric effect. rsc.org

| Bond | Position | Observed Length (Å) | Typical Length (Å) | Observation |

| C-Cl | Axial | 1.832 | ~1.77 | Lengthened |

| C-Cl | Equatorial | 1.782 | ~1.77 | Normal |

| C-O | Adjacent to axial Cl | 1.408 | ~1.43 | Shortened |

| C-O | Adjacent to equatorial Cl | 1.428 | ~1.43 | Normal |

Computational and Theoretical Chemistry Studies

Computational chemistry provides powerful tools to complement experimental findings, offering detailed insights into the electronic origins of conformational preferences and structural variations that are not directly observable.

Density Functional Theory (DFT) is a widely used computational method to optimize molecular geometries and calculate the relative energies of different conformers. iau.irresearchgate.netnih.gov For 1,4-dioxane (B91453) and its derivatives, DFT calculations consistently show that the chair conformation is significantly more stable than twist-boat or boat conformations. researchgate.netdntb.gov.ua

When applied to dichloro-1,4-dioxane isomers, DFT calculations can quantify the energetic preference for axial versus equatorial substituent placement. These calculations reproduce the anomeric effect by showing that conformers with axial chlorine atoms at the anomeric position (C2, C3, C5, C6) are energetically favored over their equatorial counterparts, despite increased steric strain. nih.govnih.gov The energy difference between these conformers provides a quantitative measure of the anomeric effect's magnitude. nih.govresearchgate.net

| Molecule/Conformer | Method | Relative Energy (kcal/mol) | Reference |

| 1,3-Dioxane (Chair vs. 2,5-Twist) | HF/6-31G(d) | 4.67 ± 0.31 | researchgate.net |

| 1,3-Dioxane (Chair vs. 2,5-Twist) | DFT | 5.19 ± 0.8 | researchgate.net |

| 2-Methoxy-1,3-dioxane (Axial vs. Equatorial) | DFT | Axial is more stable | nih.gov |

Natural Bond Orbital (NBO) analysis is a theoretical method that partitions the molecular wavefunction into localized orbitals corresponding to chemical bonds and lone pairs. iau.irnih.gov It is particularly effective for explaining the anomeric effect in terms of specific donor-acceptor orbital interactions. rsc.orgnih.gov

The primary explanation for the anomeric effect, supported by NBO analysis, is a stabilizing hyperconjugative interaction between a lone pair (n) on the ring oxygen atom and the antibonding orbital (σ) of the adjacent C-Cl bond. wikipedia.orgrsc.org This interaction, denoted as nO → σC-Cl, is maximized when the lone pair orbital and the C-Cl bond are anti-periplanar (oriented 180° to each other), a condition met when the chlorine atom is in the axial position. rsc.org This electron delocalization strengthens and shortens the C-O bond, while simultaneously populating the C-Cl antibonding orbital, which weakens and lengthens the C-Cl bond. echemcom.comrsc.org NBO calculations quantify the energy of this interaction (E(2)), confirming its significance in stabilizing axial conformers. echemcom.com

| Isomer | Interaction | Stabilization Energy (E(2), kcal/mol) | Consequence |

| Axial | nO → σC-Cl (axial) | Significant (e.g., >5 kcal/mol) | Stabilization of axial conformer, longer C-Cl bond, shorter C-O bond |

| Equatorial | nO → σC-Cl (equatorial) | Negligible | No significant stabilization from this interaction |

The Quantum Theory of Atoms in Molecules (QTAIM) provides an alternative framework for analyzing chemical bonding and molecular structure based on the topology of the electron density (ρ). researchgate.net In QTAIM, chemical bonds are identified by the presence of a bond critical point (BCP) between two atomic nuclei. The properties of the electron density at this point, such as its magnitude and its Laplacian (∇²ρ), provide insights into the nature of the interaction. echemcom.comresearchgate.net

In the context of dichloro-1,4-dioxanes, QTAIM analysis can be used to characterize the C-O and C-Cl bonds. For example, a lower electron density at the C-Cl BCP in an axial conformer compared to an equatorial one would be consistent with the bond lengthening observed in crystallography and explained by NBO analysis. echemcom.com Conversely, a higher electron density at the C-O BCP adjacent to an axial substituent would correlate with bond shortening. echemcom.com While NBO focuses on orbital interactions, QTAIM provides a description based on the observable electron density, offering a complementary perspective on the electronic factors governing conformation. rsc.orgechemcom.com Some authors have also used QTAIM to question the primacy of the hyperconjugation model, suggesting that electrostatic contributions are also critical. wikipedia.org

Molecular Dynamics and Monte Carlo Simulations for Solution-Phase Conformations and Complexes

For this compound, MD and MC simulations would be invaluable for several reasons:

Conformational Preferences in Solution: These simulations could predict the most stable conformations (e.g., chair, boat, twist-boat) in different solvents. The presence of two chlorine atoms on the same carbon would significantly alter the electronic and steric properties of the ring, likely influencing the conformational equilibrium.

Solvent Interactions: Simulations could reveal how solvent molecules arrange around the this compound molecule. The chlorine atoms, being electronegative, would influence the local solvent structure, potentially leading to specific solvent-solute complexes.

Dynamic Behavior: MD simulations, in particular, can provide insights into the dynamic interchange between different conformations, offering a view of the molecule's flexibility and the energy barriers for conformational transitions.

Analysis of Bond Distances and Dipole Moments in Various Conformers

The introduction of two chlorine atoms at the C2 position of the 1,4-dioxane ring is expected to have a pronounced effect on the molecule's geometry and electronic properties. Computational chemistry methods, such as density functional theory (DFT), are typically used to calculate these properties for different conformers.

Expected Trends in Bond Distances:

C-C and C-O Bonds: The presence of the electronegative chlorine atoms would likely lead to a slight shortening of the adjacent C-C and C-O bonds due to inductive effects.

C-Cl Bonds: The lengths of the C-Cl bonds would be a key parameter, and they might vary slightly between different stable conformations (e.g., chair vs. twist-boat).

Dipole Moments:

Chair Conformation: In a chair conformation, the orientation of the two C-Cl bonds (one likely axial and one equatorial, or both in a flattened geometry) and the two ether oxygen atoms would result in a net molecular dipole moment.

Boat and Twist-Boat Conformations: These higher-energy conformers would have different symmetries and thus different dipole moments compared to the chair form.

A data table of calculated bond distances and dipole moments for the conformers of this compound would be instrumental in understanding its physical properties and intermolecular interactions. However, without specific computational studies, such a table remains speculative.

Spectroscopic Characterization for Structural Elucidation (e.g., NMR, IR, Raman where relevant to structure, not property listing)

Spectroscopic techniques are fundamental for elucidating the structure of molecules. For this compound, NMR, IR, and Raman spectroscopy would provide key information about its connectivity and conformational preferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would be expected to show signals for the methylene (B1212753) protons on the dioxane ring. Due to the presence of the dichlorinated carbon, the chemical shifts and coupling patterns of the adjacent protons would be significantly affected. The symmetry of the dominant conformer would dictate the number of distinct proton signals. For instance, a rigid chair conformation would lead to a more complex spectrum with distinct signals for axial and equatorial protons, while rapid conformational averaging would simplify the spectrum.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms in the ring. The carbon atom bearing the two chlorine atoms (C2) would be expected to have a characteristic chemical shift. The chemical shifts of the other carbon atoms would also be influenced by the electron-withdrawing effect of the chlorine atoms. The number of signals would again depend on the symmetry of the molecule.

Spectroscopic data for the related compound, trans-2,3-dichloro-1,4-dioxane (B1587903), is available and shows distinct signals in the ¹H NMR spectrum that have been analyzed to understand its conformation. chemicalbook.com A similar detailed analysis of the NMR spectra of this compound would be crucial for its structural confirmation.

Infrared (IR) and Raman Spectroscopy:

IR Spectroscopy: The IR spectrum would be dominated by absorptions corresponding to C-H, C-O, and C-Cl bond vibrations. The C-O-C stretching vibrations of the ether linkages would be a prominent feature. The presence of C-Cl stretches would be a key indicator of the dichlorination.

Raman Spectroscopy: Raman spectroscopy would provide complementary vibrational information. The symmetric vibrations of the molecule, in particular, would be expected to give rise to strong Raman signals.

The analysis of the vibrational spectra of 1,4-dioxane has been used to study its conformational equilibrium. A similar approach for this compound, ideally supported by computational predictions of the vibrational frequencies for different conformers, would be a powerful tool for its structural characterization.

Chemical Reactivity and Transformation Pathways of Dichloro 1,4 Dioxanes

Reaction Mechanisms in Organic Synthesis

The reactivity of 2,2-Dichloro-1,4-dioxane is dictated by the presence of two chlorine atoms on the same carbon, which is adjacent to an ether oxygen. This geminal dichloroacetal structure presents unique opportunities for synthetic transformations. While specific literature on the synthetic reactions of this compound is limited, its reactivity can be inferred from analogous gem-dihaloalkanes and related chlorinated dioxanes.

Nucleophilic Substitution Reactions Involving Chlorine Atoms

The carbon atom bonded to two chlorine atoms in this compound is highly electrophilic due to the inductive effect of the halogens. This makes it a target for nucleophilic attack. Nucleophilic substitution reactions on such substrates can proceed, replacing one or both chlorine atoms.

The general mechanism involves the attack of a nucleophile on the electrophilic carbon, leading to the displacement of a chloride ion. A second substitution can occur on the resulting monochlorinated intermediate. The viability and outcome of these reactions depend on the strength of the nucleophile and the reaction conditions. Strong nucleophiles are generally required. For instance, the reaction of the related compound, 2,3-dichloro-1,4-dioxane, with mercaptans results in the substitution of the chlorine atoms to form glyoxal mercaptals, demonstrating the susceptibility of the chlorinated dioxane ring to nucleophilic attack acs.org. It is plausible that this compound would react similarly with strong nucleophiles like thiolates or alkoxides.

However, competing elimination reactions can be a significant pathway, especially when using strong bases as nucleophiles libretexts.org. Furthermore, the acetal-like structure may be sensitive to strongly acidic conditions, which can promote ring-opening reactions youtube.com.

Elimination Reactions to Form Unsaturated Dioxane Derivatives

Geminal dihalides are well-known precursors for the synthesis of unsaturated compounds through double dehydrohalogenation jove.commasterorganicchemistry.com. This reaction typically involves treating the dihalide with a strong base, such as sodium amide (NaNH₂), which promotes two successive E2 elimination reactions to form an alkyne ucalgary.calibretexts.orglibretexts.org.

In the case of this compound, the formation of a triple bond within the six-membered ring is sterically unfeasible. However, a single elimination reaction is a probable pathway. Treatment with a strong, non-nucleophilic base could induce the elimination of one equivalent of hydrogen chloride (HCl) to form 2-chloro-1,4-diox-2-ene, an unsaturated dioxane derivative.

The mechanism would involve the abstraction of a proton from the C3 position by the base, followed by the concerted elimination of the chloride ion from the C2 position to form a double bond between C2 and C3. The choice of base and reaction conditions would be crucial to favor elimination over substitution.

Cross-Coupling Reactions in Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds wikipedia.org. Geminal dihaloalkanes and dihaloalkenes can serve as electrophilic partners in these reactions acs.org. The presence of two halogen atoms allows for sequential or double-coupling reactions, providing a route to highly functionalized molecules.

While specific examples involving this compound are not prominent in the literature, its structure suggests potential for participation in such transformations. The general catalytic cycle for a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, or Negishi reaction) involves three key steps:

Oxidative Addition : The low-valent palladium catalyst inserts into the carbon-chlorine bond of this compound. Given the two chlorine atoms, this can happen sequentially.

Transmetalation : An organometallic nucleophile (e.g., an organoboron, organozinc, or organotin compound) transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated, regenerating the active palladium catalyst and forming the final product.

The reactivity of gem-dihalo compounds in these reactions can be selective, allowing for the replacement of one halogen at a time under controlled conditions acs.org. This would enable the stepwise derivatization of the 2-position of the dioxane ring, introducing two different substituents. Iron-catalyzed methods have also been developed for reactions involving gem-dichloroalkanes, presenting an alternative to palladium catalysis rsc.org.

Degradation Mechanisms and Kinetic Studies

The degradation of chlorinated dioxanes is of significant environmental interest. While data specifically for this compound is scarce, extensive research on the parent compound, 1,4-dioxane (B91453), provides a strong basis for understanding its degradation pathways, particularly through advanced oxidation processes (AOPs). The presence of chlorine atoms is expected to influence the reaction kinetics and potentially introduce additional degradation steps, such as dehalogenation.

Advanced Oxidation Processes (AOPs) for Dichloro-1,4-dioxane Transformation

Advanced Oxidation Processes (AOPs) are highly effective for treating water contaminated with recalcitrant organic compounds like 1,4-dioxane. These methods rely on the generation of highly reactive species, primarily the hydroxyl radical (•OH), to oxidize pollutants. Common AOPs include UV/H₂O₂, Fenton (Fe²⁺/H₂O₂), and ozonation epa.gov.

The hydroxyl radical is a powerful, non-selective oxidizing agent that can initiate the degradation of organic molecules. The degradation of 1,4-dioxane via AOPs has been shown to be effective, whereas conventional treatment methods are often insufficient epa.gov. The process typically converts the parent compound into a series of smaller, more biodegradable intermediates like aldehydes and organic acids, and ultimately to carbon dioxide and water dss.go.th.

For this compound, AOPs would be expected to be a viable degradation method. The •OH radical can attack the molecule by abstracting a hydrogen atom or by attacking the ether oxygen. The presence of chlorine atoms would likely make the molecule more susceptible to initial attack compared to 1,4-dioxane due to the electron-withdrawing nature of the chlorines, though this can also affect the subsequent reaction pathways.

Below is a table summarizing various AOPs studied for the degradation of the parent compound, 1,4-dioxane.

| AOP Method | Key Reactants/Conditions | Primary Oxidizing Species | Typical Efficiency for 1,4-Dioxane Degradation |

| UV/H₂O₂ | Ultraviolet light, Hydrogen Peroxide | Hydroxyl Radical (•OH) | High; >90% removal often reported. |

| Fenton | Ferrous Iron (Fe²⁺), Hydrogen Peroxide | Hydroxyl Radical (•OH) | High; rapid degradation, often within minutes. |

| Photo-Fenton | Fe²⁺/Fe³⁺, H₂O₂, UV/Visible Light | Hydroxyl Radical (•OH) | Very high; enhanced radical production. |

| Ozonation (O₃) | Ozone | Molecular Ozone (O₃) | Low; direct reaction is slow. |

| O₃/H₂O₂ | Ozone, Hydrogen Peroxide | Hydroxyl Radical (•OH) | High; significantly more effective than ozone alone. |

Radical Reaction Pathways in Oxidative Degradation

The oxidative degradation of 1,4-dioxane initiated by hydroxyl radicals proceeds through a complex series of reactions. The mechanism for this compound would likely follow a similar initial step, followed by pathways that also account for the chlorine atoms.

Initial Attack: The process begins with the attack of a hydroxyl radical on the dioxane molecule. For 1,4-dioxane, this involves the abstraction of a hydrogen atom from one of the carbon atoms adjacent to the oxygen, forming a 1,4-dioxanyl radical dss.go.th.

Reaction with Oxygen: This organic radical rapidly reacts with molecular oxygen to form a peroxyl radical dss.go.th.

Ring Opening and Fragmentation: The subsequent steps involve complex rearrangements and fragmentation of the peroxyl radical, leading to the opening of the dioxane ring. This process generates a cascade of intermediate products. For 1,4-dioxane, identified intermediates include ethylene glycol diformate, formaldehyde, formic acid, glycolic acid, and eventually oxalic acid before complete mineralization to CO₂ and H₂O dss.go.th.

For this compound, the initial hydrogen abstraction would likely occur at the C3, C5, or C6 positions, which are not chlorinated. The resulting radical intermediates would undergo similar ring-opening and fragmentation processes. Additionally, the C-Cl bonds may be cleaved during the degradation cascade, releasing chloride ions into the solution and potentially forming chlorinated intermediates. The degradation of co-contaminants like trichloroethylene (TCE) is often studied alongside 1,4-dioxane, as they frequently occur together and their degradation pathways can interact nih.gov.

Kinetic studies on the degradation of 1,4-dioxane by Fenton's reagent show that the reaction follows pseudo-first-order kinetics, with the bulk of the degradation occurring within the first few minutes of the reaction.

Photolytic Degradation Pathways of Chlorinated Dioxanes

While the photolytic degradation of 1,4-dioxane, often in the presence of sensitizers or as part of advanced oxidation processes, has been a subject of study, there is no specific information on the photolytic behavior of this compound. The influence of the chlorine atoms on the 2-position of the dioxane ring on its photochemical stability and degradation pathways remains uninvestigated.

Analytical Research Methods for Dichloro 1,4 Dioxane Isomers

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatography is the cornerstone for separating dichloro-1,4-dioxane isomers from other compounds within a sample. Gas chromatography (GC) is particularly well-suited for volatile and semi-volatile compounds like chlorinated dioxanes. scioninstruments.com

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile organic compounds (VOCs), including chlorinated ethers. tdlab.nl In this method, the sample is vaporized and separated based on the components' boiling points and chemical interactions with the stationary phase of the GC column. scioninstruments.com Following separation, the compounds enter the mass spectrometer, where they are ionized and identified based on their unique mass-to-charge ratio (m/z) and fragmentation patterns. itrcweb.org

For targeted analysis of a specific compound like 2,2-dichloro-1,4-dioxane, the GC-MS system is calibrated with a certified standard of the analyte. While specific methods for this compound are not widely published, the parameters would be adapted from established methods for the parent compound, 1,4-dioxane (B91453), and other chlorinated VOCs. The selection of an appropriate GC column, such as a TG-624 or equivalent, is critical for achieving the necessary separation. scispec.co.th The temperature program of the GC oven is optimized to ensure a good peak shape and separation from any interfering compounds. unitedchem.com

| Parameter | Typical Setting | Purpose |

|---|---|---|

| GC Column | TG-624 or equivalent (e.g., DB-5, ZB-624PLUS) | Separates compounds based on polarity and boiling point. scispec.co.thphenomenex.com |

| Carrier Gas | Helium at a constant flow (e.g., 1 mL/min) | Transports the vaporized sample through the column. unitedchem.com |

| Injector Temperature | ~200-250 °C | Ensures rapid and complete vaporization of the sample. unitedchem.com |

| Oven Program | Initial temp ~30-40°C, ramped to ~200-230°C | Controls the separation of compounds over time. unitedchem.com |

| MS Ion Source Temp | ~230 °C | Optimizes the ionization of the target analyte. scispec.co.th |

| MS Transfer Line Temp | ~280-300 °C | Prevents condensation of analytes between GC and MS. phenomenex.com |

For samples where dichloro-1,4-dioxane isomers are present at very low concentrations or in a complex matrix like water, a sample preparation step is crucial to concentrate the analyte and remove interfering substances. scioninstruments.com Solid Phase Extraction (SPE) is a widely adopted technique for this purpose, particularly for aqueous samples. phenomenex.comacs.org The process involves passing the liquid sample through a cartridge containing a solid sorbent material. The target analyte adheres to the sorbent, while other components of the matrix are washed away. scioninstruments.com The analyte is then eluted from the sorbent using a small volume of an appropriate solvent. phenomenex.com

EPA Method 522, developed for the analysis of 1,4-dioxane in drinking water, utilizes SPE with activated carbon as the sorbent material. clu-in.orgnih.gov This approach is effective for polar compounds like dioxane and its derivatives. phenomenex.com The resulting extract is then concentrated and injected into the GC-MS for analysis. nih.gov This pre-concentration step significantly improves the method's detection limits. ddmsinc.com

| Step | Procedure | Purpose |

|---|---|---|

| Conditioning | Rinse the SPE cartridge sequentially with dichloromethane, methanol, and DI water. unitedchem.com | Prepares the sorbent to ensure optimal analyte retention. |

| Loading | Pass the aqueous sample (e.g., 100-500 mL) through the cartridge at a controlled flow rate. unitedchem.com | Adsorbs the target analyte onto the sorbent material. |

| Washing | (Optional) Wash the cartridge with a specific solution to remove interferences. | Increases the purity of the final extract. |

| Elution | Pass a small volume of an organic solvent (e.g., 2-4 mL of dichloromethane) through the cartridge. unitedchem.comphenomenex.com | Releases the analyte from the sorbent into the solvent. |

| Post-Elution | Dry the eluate with sodium sulfate and concentrate it to a final volume (e.g., 1 mL). researchgate.net | Removes residual water and further concentrates the analyte before GC-MS analysis. |

Thermal Desorption (TD) is a sample introduction technique for GC-MS used to analyze volatile and semi-volatile organic compounds (VOCs and SVOCs) in air or emitted from solid materials. gerstelus.com Instead of solvent extraction, TD uses heat to release the organic compounds from a sorbent tube or directly from a sample material. mooreanalytical.com This solvent-free approach enhances sensitivity and is ideal for emission studies, such as monitoring air quality or analyzing compounds released from consumer products. unsw.edu.aumeasurlabs.com

In a typical emission study, air is pumped through a sorbent tube packed with materials like Tenax™ TA or Carboxen™, which trap the VOCs. tdlab.nlnih.gov The tube is then placed in a thermal desorber, where it is heated. A flow of inert gas carries the released analytes into a focusing trap for a second pre-concentration stage before they are injected into the GC-MS. tdlab.nleag.com This two-stage concentration process allows for the detection of analytes at very low levels, such as parts-per-trillion (ppt). gerstelus.com

| Sorbent Material | Target Volatile Organic Compounds (VOCs) |

|---|---|

| Tenax™ TA | Aromatics, semi-volatiles, and compounds with boiling points >150°C. tdlab.nl |

| Carboxen™ 1000 | Permanent gases and ultra-volatile hydrocarbons. tdlab.nl |

| Carbograph 5TD | Light hydrocarbons (C3-C6). tdlab.nl |

| Sulficarb | Thiols and other very volatile sulfur compounds. tdlab.nl |

Advanced Spectrometric Approaches

To achieve the low detection limits and high accuracy required in many research and regulatory contexts, advanced mass spectrometric techniques are employed. These methods enhance the performance of the standard GC-MS analysis.

Mass spectrometers can operate in two primary data acquisition modes: full scan and selected ion monitoring (SIM). scioninstruments.com In full scan mode, the detector sweeps across a wide range of m/z values, capturing a complete mass spectrum, which is useful for identifying unknown compounds. scioninstruments.com However, this divides the detector's time, reducing sensitivity for any specific ion. scioninstruments.com

In SIM mode, the mass spectrometer is programmed to monitor only a few specific, pre-selected ions that are characteristic of the target analyte. shimadzu.com By focusing the detector's time on these specific ions, the signal-to-noise ratio is dramatically increased, leading to a significant boost in sensitivity. scioninstruments.com This allows for the detection and quantification of trace amounts of compounds that might be missed in full scan mode. nih.gov For this compound, characteristic ions from its mass spectrum would be selected for monitoring, similar to how ions like m/z 88 and 58 are used for the parent 1,4-dioxane. scispec.co.th

| Feature | Full Scan Mode | Selected Ion Monitoring (SIM) Mode |

|---|---|---|

| Primary Use | Qualitative analysis, identification of unknown compounds. scioninstruments.com | Quantitative analysis, detection of trace-level compounds. shimadzu.com |

| Sensitivity | Lower. scioninstruments.com | Higher (tens to hundreds of times greater than full scan). shimadzu.com |

| Selectivity | Lower, more background noise. | Higher, reduces background and matrix interference. scioninstruments.com |

| Data Acquired | Complete mass spectrum across a wide m/z range. scioninstruments.com | Intensity data for only a few pre-selected ions. scioninstruments.com |

| Advantage | Enables library matching for compound identification. scioninstruments.com | Provides more reliable and accurate quantification. scioninstruments.com |

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for achieving the highest level of accuracy and precision in quantification. epa.gov The method involves adding a known amount of a stable isotope-labeled (SIL) version of the target analyte to the sample before any preparation or extraction steps. epa.govnih.gov For this compound, this would ideally be a standard like this compound-d6. For the parent compound, 1,4-dioxane-d8 is commonly used. itrcweb.org

This SIL internal standard is chemically identical to the analyte and therefore behaves the same way during sample preparation, extraction, and GC analysis. nih.govacanthusresearch.com Any loss of analyte during these steps will be matched by a proportional loss of the SIL standard. The mass spectrometer can distinguish between the native analyte and the heavier SIL standard. By measuring the ratio of the native analyte to the known amount of the added SIL standard, a highly accurate "recovery corrected" concentration can be calculated. itrcweb.org This approach effectively compensates for matrix effects, extraction inefficiencies, and instrument variability, which are common sources of error in trace analysis. acs.orgscioninstruments.com

Molecular-Level Analytical Techniques in Mechanistic Studies

Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression in Biotransformation Research

Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a powerful molecular technique used to measure the quantity of a specific nucleic acid sequence in a sample. In the context of biotransformation research, qPCR is instrumental in quantifying the expression of genes that encode for specific enzymes responsible for the degradation of environmental contaminants. This is achieved by measuring the amount of messenger RNA (mRNA) transcribed from these genes. An increase in the expression of a particular gene in the presence of a target compound suggests that the enzyme it codes for is involved in the compound's breakdown.

A thorough review of the scientific literature reveals a significant lack of studies specifically investigating the biotransformation of this compound using qPCR to analyze gene expression. While research is available on the microbial degradation of the parent compound, 1,4-dioxane, and other chlorinated solvents, specific data on the enzymatic pathways and genetic regulation involved in the breakdown of its dichlorinated isomer is not present in current scientific publications.

Methodological Approach in Biotransformation Studies

Should such research be undertaken for this compound, the application of qPCR would likely follow established protocols from studies on similar compounds. The general methodology involves:

Exposure: A microbial culture or consortium known or suspected to degrade chlorinated organic compounds would be exposed to this compound.

RNA Extraction: At various time points during the exposure, total RNA would be extracted from the microorganisms.

Reverse Transcription: The extracted mRNA is then converted into complementary DNA (cDNA) using a reverse transcriptase enzyme. This step is necessary because qPCR amplifies DNA, not RNA.

qPCR Amplification: The cDNA is then used as a template in a qPCR reaction with specific primers designed to target genes suspected of being involved in the degradation pathway. These often include genes encoding for enzymes such as monooxygenases, dioxygenases, and dehalogenases, which are known to be involved in the breakdown of chlorinated compounds.

Quantification: The qPCR instrument monitors the amplification of the target DNA in real-time by detecting a fluorescent signal. The level of gene expression is quantified by comparing the amplification of the target gene to that of a reference or "housekeeping" gene, which is consistently expressed regardless of the experimental conditions. The results are often presented as a "fold change" in gene expression in the presence of the compound compared to a control group.

Potential Gene Targets for this compound Biotransformation Research

Based on studies of other chlorinated cyclic ethers and hydrocarbons, potential gene targets for qPCR analysis in the biotransformation of this compound could include those encoding for:

Monooxygenases: These enzymes are frequently implicated in the initial oxidative attack on stable cyclic compounds like 1,4-dioxane.

Dehalogenases: These enzymes are crucial for the removal of chlorine atoms from organic molecules, a critical step in the detoxification and degradation of chlorinated pollutants.

Dehydrogenases: Following the initial oxidative steps, dehydrogenases are often involved in the further breakdown of the molecule.

Stress Response Genes: The presence of a toxic compound can induce the expression of universal stress proteins. Quantifying these genes can provide insights into the cellular response to the toxicity of this compound and its breakdown products.

The application of qPCR in this context would be invaluable for elucidating the specific metabolic pathways and key enzymatic players in the biodegradation of this compound. Such research would be a critical step in developing and monitoring bioremediation strategies for this and other chlorinated environmental contaminants.

Environmental Biotransformation Mechanisms of Dichloro 1,4 Dioxanes

Microbial Degradation Pathways and Kinetics

The biodegradation of chlorinated dioxanes is a key process influencing their persistence in the environment. Aerobic microorganisms have shown the most promise in breaking down these compounds.

Aerobic Biodegradation Mechanisms by Specific Microorganisms (e.g., Pseudonocardia dioxanivorans CB1190)

The bacterium Pseudonocardia dioxanivorans CB1190 is a well-studied microorganism capable of utilizing 1,4-dioxane (B91453) as its sole source of carbon and energy. wikipedia.org This bacterium has demonstrated the ability to degrade 1,4-dioxane under aerobic conditions. govtsciencecollegedurg.ac.in Research has shown that P. dioxanivorans CB1190 can withstand anaerobic environments for extended periods and subsequently degrade 1,4-dioxane once oxygen becomes available. europa.eu This resilience is crucial for its application in groundwater remediation, where oxygen levels can fluctuate.

In mixed microbial communities, such as those containing the anaerobic consortium KB-1 and the aerobic P. dioxanivorans CB1190, a sequential degradation of contaminants has been observed. serdp-estcp.mil For instance, trichloroethene (TCE) can be reduced under anaerobic conditions, followed by the aerobic oxidation of 1,4-dioxane and its chlorinated byproducts like cis-1,2-dichloroethene (cDCE) by CB1190. serdp-estcp.mil This demonstrates the potential for engineered microbial communities to address complex contaminant mixtures under varying redox conditions. serdp-estcp.mil

The degradation of 1,4-dioxane by P. dioxanivorans CB1190 has been observed to follow Monod kinetics, which describe the relationship between the substrate concentration and the microbial growth rate. govtsciencecollegedurg.ac.in

Enzymatic Biotransformations: Role of Monooxygenases and Aldehyde Dehydrogenases

The initial step in the aerobic biodegradation of 1,4-dioxane by microorganisms like Pseudonocardia dioxanivorans CB1190 is catalyzed by a group of enzymes known as monooxygenases. enviro.wiki Specifically, a soluble di-iron monooxygenase (SDIMO) called dioxane monooxygenase (DXMO) is responsible for the initial oxidation of the 1,4-dioxane molecule. enviro.wiki This enzymatic reaction is a critical, rate-limiting step in the degradation pathway.

Following the initial oxidation, the resulting intermediates are further processed by other enzymes, including aldehyde dehydrogenases (ALDH). enviro.wiki These enzymes play a crucial role in detoxifying the intermediate aldehyde compounds and channeling them into the central metabolic pathways of the microorganism. enviro.wiki The coordinated action of monooxygenases and aldehyde dehydrogenases is essential for the complete mineralization of 1,4-dioxane. The genes that code for these enzymes, such as dxmB for dioxane monooxygenase and aldH for aldehyde dehydrogenase, are often used as biomarkers to assess the potential for 1,4-dioxane biodegradation at contaminated sites. enviro.wiki

Investigation of Co-metabolic Degradation in the Presence of Co-contaminants

1,4-Dioxane is frequently found as a co-contaminant with chlorinated solvents such as 1,1,1-trichloroethane (B11378) (TCA), trichloroethene (TCE), and their degradation products like 1,1-dichloroethene (1,1-DCE) and cis-1,2-dichloroethene (cDCE). rsc.orgacs.org The presence of these co-contaminants can significantly impact the biodegradation of 1,4-dioxane.

Studies have shown that chlorinated solvents can inhibit the degradation of 1,4-dioxane by Pseudonocardia dioxanivorans CB1190. rsc.orgacs.org The degree of inhibition varies depending on the specific chlorinated solvent and its concentration. acs.org For example, 1,1-DCE has been identified as a particularly strong inhibitor of 1,4-dioxane biodegradation. acs.org The inhibition by TCA and DCE on 1,4-dioxane degradation by P. dioxanivorans CB1190 has been found to be non-competitive and reversible. rsc.org In contrast, for other microorganisms like Pseudomonas mendocina KR1, the inhibition by these chlorinated solvents is competitive and irreversible, with the solvents being degraded concurrently with 1,4-dioxane. rsc.org

The table below summarizes the inhibitory effects of various chlorinated solvents on the biodegradation of 1,4-dioxane by P. dioxanivorans CB1190.

Inhibitory Effects of Chlorinated Solvents on 1,4-Dioxane Biodegradation by P. dioxanivorans CB1190

| Co-contaminant | Concentration | Effect on 1,4-Dioxane Biodegradation | Reference |

|---|---|---|---|

| 1,1,1-Trichloroethane (TCA) | 0.5, 5, 50 mg/L | Little to no effect | acs.org |

| Trichloroethene (TCE) | 50 mg/L | Decreased degradation rate | acs.org |

| cis-1,2-Dichloroethene (cDCE) | 5 mg/L | Strong inhibitory effect | acs.org |

| cis-1,2-Dichloroethene (cDCE) | 50 mg/L | Complete inhibition | acs.org |

| 1,1-Dichloroethene (1,1-DCE) | 5 mg/L | Complete inhibition | acs.org |

These findings underscore the importance of considering the presence and concentration of co-contaminating chlorinated solvents when evaluating the potential for bioremediation of 1,4-dioxane.

Analysis of Gene Expression and Cellular Energy Dynamics during Biodegradation

The exposure of 1,4-dioxane-degrading bacteria to co-contaminating chlorinated solvents not only inhibits enzymatic activity but also affects gene expression and cellular energy levels. enviro.wiki In Pseudonocardia dioxanivorans CB1190, the presence of chlorinated solvents like 1,1-DCE can lead to the down-regulation of key genes involved in 1,4-dioxane degradation, namely the dioxane monooxygenase gene (dxmB) and the aldehyde dehydrogenase gene (aldH). enviro.wiki This down-regulation reduces the cell's capacity to produce the necessary enzymes for breaking down 1,4-dioxane.

Furthermore, exposure to chlorinated solvents can induce a stress response in the bacteria. This is evidenced by the increased expression of universal stress protein genes, such as uspA. enviro.wiki For example, increasing concentrations of 1,1-DCE and cDCE have been shown to significantly increase the expression of the uspA gene in P. dioxanivorans CB1190. enviro.wiki This stress response can divert cellular resources away from growth and biodegradation, and is also linked to a delay in ATP production, further inhibiting the degradation of 1,4-dioxane. enviro.wiki

Environmental Abiotic Transformation Processes

While microbial degradation is a primary pathway for the breakdown of chlorinated dioxanes, abiotic processes can also contribute to their transformation in the environment, albeit typically at much slower rates.

Hydrolysis and Solvolysis Mechanisms of Chlorinated Dioxanes

Ethers as a class of compounds are generally resistant to hydrolysis. wikipedia.org The carbon-oxygen bond in the ether linkage is relatively stable and not easily cleaved by water under typical environmental conditions. stackexchange.com For the parent compound, 1,4-dioxane, no abiotic degradation mechanisms are known to be significant under natural subsurface conditions. itrcweb.org

The introduction of chlorine atoms onto the dioxane ring, as in 2,2-dichloro-1,4-dioxane, is expected to increase its reactivity compared to the parent compound. The carbon-chlorine bond is generally more susceptible to nucleophilic attack than the carbon-hydrogen bond. Hydrolysis of chlorinated organic compounds can occur through nucleophilic substitution, where a chlorine atom is replaced by a hydroxyl group from a water molecule. This reaction can be influenced by pH, with rates sometimes increasing under acidic or basic conditions. govtsciencecollegedurg.ac.in

While specific experimental data on the hydrolysis and solvolysis of this compound are limited, general principles of organic chemistry suggest that the chlorine atoms would be the primary sites for abiotic transformation. The hydrolysis of other chlorinated ethers has been shown to proceed via nucleophilic displacement of the chlorine. europa.eu However, the stability of the dioxane ring itself suggests that ring-opening would be a less favorable process under normal environmental pH and temperature. The rate of such abiotic transformations in soil and groundwater is generally expected to be very slow.

Photochemical Degradation in Environmental Systems

There is a lack of specific studies detailing the photochemical degradation of this compound in environmental systems such as water or the atmosphere. For the related compound, 1,4-dioxane, photochemical degradation is known to occur, primarily through indirect photolysis involving hydroxyl radicals. ornl.gov However, the presence and position of chlorine atoms on the dioxane ring, as in this compound, would significantly alter the molecule's electronic structure and, consequently, its reactivity towards photochemically generated species. Without specific experimental data, any discussion on the photochemical fate of this compound would be speculative.

Persistence and Attenuation Studies in Environmental Systems (Mechanism-focused)

Similarly, there is a notable absence of research focused on the persistence and attenuation mechanisms of this compound in the environment. Studies on its isomer, trans-2,3-dichloro-1,4-dioxane (B1587903), indicate that chlorinated dioxanes are subjects of environmental interest, but provide limited mechanistic details applicable to the 2,2- isomer. The persistence of a compound is determined by its resistance to various degradation processes, including biodegradation and abiotic degradation.

Due to the specific nature of the user's request and the lack of available scientific data for "this compound," it is not possible to provide a detailed, evidence-based article on its environmental biotransformation and photochemical degradation at this time. Further research is needed to elucidate the environmental behavior of this specific compound.

Advanced Applications in Chemical Synthesis and Materials Science Research

Role of Dichloro-1,4-dioxane in Specialty Chemical Synthesis

2,2-Dichloro-1,4-dioxane serves as a reactive intermediate in the synthesis of various specialty chemicals. Its dichlorinated nature allows for a range of chemical transformations, making it a versatile building block.

One of the key reactions involving dichlorinated dioxanes is elimination to form unsaturated derivatives. For instance, the treatment of 2,3,5,6-tetrachloro-1,4-dioxane (B15485109) with magnesium iodide results in the formation of 1,4-dioxin (B1195391) through reductive elimination. thieme-connect.de While this example involves a different isomer, it highlights the general reactivity pattern of chlorinated dioxanes. The reactivity of this compound is expected to be centered around the gem-dichloro group, which can be a precursor to other functional groups.

The synthesis of various substituted dibenzo[b,e] bldpharm.comontosight.aidioxins can be achieved through methods like electrophilic aromatic substitution, including halogenation and Friedel–Crafts acylation. thieme-connect.de Although not directly starting from this compound, these methods illustrate the importance of halogenated precursors in creating complex heterocyclic systems. The reactivity of the dichloro-group in this compound makes it a potential starting material for similar transformations, leading to the synthesis of unique and specialized molecules.

Application in Pharmaceutical and Agrochemical Intermediates Research

Chlorinated compounds are frequently used as intermediates in the synthesis of pharmaceuticals and agrochemicals due to their ability to undergo various substitution and coupling reactions. While direct applications of this compound are not extensively documented in readily available literature, its structural motifs and reactivity patterns are relevant to this field.

For example, the synthesis of novel homo-N-nucleoside analogs has been explored using dioxane-based sugar analogs. mdpi.com In one study, attempts to synthesize a triazine O-nucleoside analog from a 1,4-dioxane (B91453) sugar analog and 2,4,6-trichlorotriazine were unsuccessful, leading instead to an elimination product. mdpi.com This underscores the nuanced reactivity of dioxane derivatives in complex syntheses.

Furthermore, the synthesis of 2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide involved the use of dichloroacetyl chloride as a reagent to introduce a dichloroacetyl group. mdpi.com This reaction, conducted in dioxane as a solvent, highlights the utility of the dichloro-moiety in building complex molecules with potential biological activity. mdpi.com Although this compound was not the starting material, this demonstrates the incorporation of similar structural features into potential pharmaceutical candidates.

The broader class of halogenated dioxanes, such as trans-2,3-dichloro-1,4-dioxane (B1587903), is recognized for its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com The unique chlorinated structure is a key feature that allows for the development of complex molecules with specific biological activities. chemimpex.com

Exploration in Polymer Chemistry and Material Formulation (e.g., coatings, adhesives research)

The unique properties of chlorinated ethers make them interesting candidates for research in polymer chemistry and material science. While specific research on the direct use of this compound in polymerization is limited, the broader class of dioxanes and their derivatives are explored for such applications.

For example, trans-2,3-dichloro-1,4-dioxane is investigated for its potential in material science, particularly in formulating coatings and adhesives that require enhanced durability and chemical resistance. chemimpex.com The presence of chlorine atoms can impart desirable properties to the final material.

The synthesis of dichloro- -paracyclophane, a monomer used for producing polymeric coatings in radioelectronics, can be achieved through various methods, some of which involve reactions in a 1,4-dioxane medium. researchgate.net This illustrates the role of dioxane as a solvent and potentially as a reactive component in the synthesis of monomers for high-performance polymers.

The development of novel polymers often involves the use of specialized monomers. While not a direct example of using this compound, the synthesis of new 1,2,3,4-tetrahydroquinoline (B108954) derivatives has been achieved through a domino reaction of aromatic amines with cyclic enol ethers in water, with 1,4-dioxane being a related cyclic ether. acs.org

Development of Novel Cyclic Ether-Based Structures for Advanced Applications

The development of novel cyclic ether-based structures is an active area of research, with applications ranging from medicinal chemistry to materials science. The reactivity of halogenated dioxanes makes them valuable precursors for creating new and complex heterocyclic systems.

One approach to synthesizing novel structures is through the modification of existing cyclic ethers. For example, the reaction of 2-methylquinolines, arylamines, and 1,4-dioxane under iodine catalysis can lead to the formation of 2-([2,2'-biquinoline]-3-yloxy)ethan-1-ol derivatives. researchgate.net In this reaction, 1,4-dioxane serves as both a solvent and a reactant, undergoing oxidation to form an enol ether intermediate. researchgate.net

The synthesis of 1,4-dioxins can be achieved through the reductive elimination of corresponding 1,4-dioxanes that have suitable leaving groups. thieme-connect.de This highlights a pathway from saturated dichlorinated dioxanes to unsaturated heterocyclic systems, which can be valuable building blocks for further chemical synthesis.

Furthermore, the synthesis of cyclic sulfones, another class of heterocyclic compounds with medicinal importance, can be achieved through various methods, including Diels-Alder reactions and intramolecular cyclizations. iomcworld.com While not directly involving this compound, the principles of constructing complex cyclic systems are relevant.

Future Research Directions and Unaddressed Areas

Elucidation of Undiscovered Synthetic Routes for Specific Isomers

The synthesis of chlorinated dioxanes has been a topic of interest for many years. Early work detailed the chlorination of 1,4-dioxane (B91453) to produce 2,3-dichlorodioxane. acs.org More recent synthetic strategies have utilized reagents like 1-methyl-piperazine in 1,4-dioxane to create complex heterocyclic structures. nih.govelifesciences.org However, the selective synthesis of specific isomers of 2,2-dichloro-1,4-dioxane remains a significant challenge. Future research should focus on developing novel synthetic pathways that allow for precise control over the stereochemistry of the molecule. This could involve exploring new catalytic systems, such as those employing palladium or copper, which have shown promise in other complex organic syntheses. researchgate.net Investigating alternative starting materials and reaction conditions, including the use of biocatalytic methods, could also lead to more efficient and selective syntheses. acs.org The development of such routes is crucial for obtaining pure isomeric samples necessary for detailed characterization and for exploring their unique chemical and physical properties.

Advanced Spectroscopic Characterization for Conformational Dynamics

While spectroscopic methods have been employed to study chlorinated dioxins, a comprehensive understanding of the conformational dynamics of this compound is lacking. nih.govnih.gov Techniques like nuclear magnetic resonance (NMR) spectroscopy have been used to investigate the configuration and conformation of related compounds like 2,3-dichloro-1,4-dioxane, revealing insights into chair-chair interconversions. cdnsciencepub.com Future research should apply advanced spectroscopic techniques to this compound. High-resolution mass spectrometry (HRMS) coupled with gas chromatography (GC/HRMS) is a powerful tool for the analysis of chlorinated dioxins and could be adapted for detailed structural elucidation of this specific isomer. researchgate.netosti.gov Furthermore, detailed spectroscopic studies in conjunction with quantum chemical modeling can provide a deeper understanding of its molecular conformations. researchgate.net Investigating the compound's interaction with light, including techniques like Raman spectroscopy, could also yield valuable data on its vibrational modes and structural properties. aablocks.com

In-depth Computational Modeling of Reactivity and Interaction

Computational chemistry offers a powerful lens through which to examine the intricacies of molecular behavior. Ab initio calculations and density functional theory (DFT) have been successfully used to determine the structures, properties, and charge distributions of other halogenated ethers. cornell.eduresearchgate.netwiley.com Similar in-depth computational modeling of this compound is a critical next step. Such studies could predict its reactivity, preferred conformational states, and interactions with other molecules. For instance, modeling the interaction of this compound with biological macromolecules could provide insights into its potential biological activity. Quantum chemical computations have proven reliable in predicting the structural parameters of halogenated organic compounds, and these methods can be applied to understand the C-Cl bond lengths and other geometric features of this compound. mdpi.com Numerical modeling can also be employed to predict its migration in environmental systems like groundwater, which is crucial for assessing its environmental fate. mdpi.com

Discovery of Novel Biotransformation Pathways and Microbial Systems

The biodegradation of chlorinated compounds is a vital area of environmental research. While the microbial degradation of 1,4-dioxane and other chlorinated ethers has been studied, the specific biotransformation pathways for this compound are largely unknown. rit.eduusda.govmdpi.com Research has identified microorganisms capable of degrading cyclic ethers, sometimes through cometabolism with other compounds. rit.edunih.gov Future investigations should aim to isolate and characterize microbial consortia or pure strains capable of degrading this compound. This would involve screening organisms from contaminated sites and studying their metabolic and cometabolic capabilities. dtic.mil Identifying the enzymes responsible for the initial steps of degradation, such as monooxygenases, is a key objective. envipath.orgacs.orgresearchgate.netenviro.wiki Understanding these pathways could lead to the development of effective bioremediation strategies for sites contaminated with this compound. The discovery of novel bioactivation pathways, as has been seen with other chlorinated compounds, could also provide crucial information. nih.gov

Development of Sustainable Synthesis and Degradation Methodologies

The principles of green chemistry are increasingly important in chemical research and industry. mit.eduevotec.com This includes the development of more sustainable methods for both the synthesis and degradation of chemical compounds. For this compound, this means moving away from hazardous reagents and solvents and exploring greener alternatives. organic-chemistry.orgworktribe.com Research into photocatalytic degradation using materials like titanium dioxide (TiO2) and nanoscale zero-valent iron (nZVI) has shown promise for the parent compound, 1,4-dioxane, and could be adapted for its chlorinated derivatives. nih.gov Advanced oxidation processes (AOPs) are another effective technology for breaking down persistent organic pollutants. enviro.wiki On the synthesis side, exploring solvent-free reaction conditions or the use of more environmentally benign solvents like water or supercritical CO2 could significantly reduce the environmental footprint of its production. nanotechnology.blog The ultimate goal is to design chemical processes that are not only efficient but also inherently safer and more sustainable. mit.edu

Q & A

Basic Research Questions

Q. How can researchers accurately determine the physical and chemical properties of 2,2-Dichloro-1,4-dioxane in experimental settings?

- Methodological Answer : Utilize crystallographic analysis (e.g., X-ray diffraction) to determine structural parameters such as space group (e.g., monoclinic P21/n) and unit cell dimensions (e.g., a = 5.715 Å, b = 6.458 Å) . Complement this with thermodynamic modeling to assess molecular interactions (e.g., water-dioxane associations) and validate data quality using frameworks like the EPA’s structured protocols for property evaluation .

Q. What are the recommended analytical techniques for detecting trace levels of this compound in environmental samples?

- Methodological Answer : Employ gas chromatography-mass spectrometry (GC-MS) with headspace solid-phase microextraction (SPME) for aqueous matrices . For complex mixtures, combine UV/H2O2 advanced oxidation processes (AOPs) to degrade co-contaminants, followed by total organic carbon (TOC) analysis to confirm mineralization efficiency .

Q. What experimental designs are effective for studying the environmental fate of this compound in groundwater systems?

- Methodological Answer : Design field studies to monitor temporal concentration changes using long-term monitoring wells (median monitoring period ≥6.8 years) . Pair this with controlled lab experiments to assess biodegradation kinetics under varying redox conditions (e.g., dissolved oxygen levels) and correlate attenuation rates with co-contaminants like trichloroethene (TCE) .

Advanced Research Questions

Q. How can contradictions in reported environmental attenuation rates of this compound be resolved across heterogeneous field studies?

- Methodological Answer : Apply linear discriminant analysis (LDA) to identify key variables (e.g., dissolved oxygen, metal concentrations) influencing attenuation . Integrate systematic reviews adhering to EPA’s 2021 Systematic Review Protocol to harmonize data quality assessments and mitigate biases from inconsistent monitoring protocols .

Q. What advanced oxidation processes (AOPs) are most effective for degrading this compound in complex wastewater matrices?

- Methodological Answer : Optimize UV/H2O2 systems in semi-batch reactors to achieve >90% mineralization, tracking intermediates like formaldehyde and oxalic acid via TOC analysis . For recalcitrant matrices, combine electrochemical oxidation using TiO2-coated electrodes with persulfate activation via iron filings to enhance radical generation .

Q. How can modern sequencing technologies improve genotoxicity assessments of this compound?

- Methodological Answer : Use next-generation sequencing (NGS) to profile somatic mutations in liver tissues of exposed murine models, focusing on glutathione-deficient strains to amplify oxidative stress markers . Complement this with DNA adductome analysis to quantify covalent DNA modifications and validate carcinogenic pathways .

Q. What strategies address the challenges of replicating laboratory-scale degradation efficiencies in field-scale remediation of this compound?

- Methodological Answer : Implement pilot-scale AOP trials with ozone/H2O2 to pre-treat anaerobic zones, reducing oxidant demand by 30–50% . Monitor real-time hydroxyl radical production using fluorescence probes and adjust H2O2 dosing dynamically to account for matrix interference (e.g., bicarbonate alkalinity) .

Data Contradiction and Synthesis

Q. How should researchers reconcile discrepancies between regulatory risk assessments and experimental toxicity data for this compound?

- Methodological Answer : Conduct dose-response meta-analyses comparing EPA’s linear low-dose extrapolation models with threshold-based approaches from global studies (e.g., EU’s EFSA). Highlight mechanistic differences using in vitro assays (e.g., micronucleus tests) to clarify non-linear carcinogenic pathways .

Q. What computational tools can predict the environmental persistence of this compound under varying climatic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.